2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
This compound is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a 4-fluorophenylsulfonyl group at position 1 and a 2-fluorobenzamide moiety at position 4. Its structure combines fluorinated aromatic systems with a sulfonamide linkage, which is known to enhance metabolic stability and binding affinity in medicinal chemistry applications.
Propriétés
IUPAC Name |
2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-16-7-10-18(11-8-16)30(28,29)26-13-3-4-15-14-17(9-12-21(15)26)25-22(27)19-5-1-2-6-20(19)24/h1-2,5-12,14H,3-4,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPPEQDAIYUWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound with a complex structure that holds promise in medicinal chemistry. This article reviews its biological activity, particularly focusing on its antitumor properties and interactions with nuclear receptors.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a fluorine atom at the second position and a sulfonyl group attached to a para-fluorophenyl moiety. The molecular formula is .
Biological Activity Overview
Research indicates that compounds similar to 2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant biological activities:
- Antitumor Properties : The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
- Nuclear Receptor Interaction : It interacts with nuclear receptors such as RORγ (retinoic acid receptor-related orphan receptor gamma), which is involved in immune response and inflammation regulation .
The antitumor effects are believed to be mediated through the inhibition of key signaling pathways that promote cancer cell survival and proliferation. Additionally, the interaction with RORγ suggests potential applications in treating autoimmune diseases and inflammatory conditions .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying biological activities. The following table summarizes some related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-6-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Chlorine instead of fluorine | Moderate antitumor activity |
| 2-Difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Two fluorine atoms | Enhanced RORγ antagonism |
| N-(6-Methyl-1-(m-tolylsulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-6-(trifluoromethyl)benzamide | Different core structure | Potent RORγ inverse agonist |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Efficacy : In vitro studies showed that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Nuclear Receptor Modulation : Research indicated that these compounds could act as antagonists or inverse agonists for RORγ, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and multiple sclerosis .
Comparaison Avec Des Composés Similaires
Key Structural and Functional Insights:
Substituent Effects on Activity: Fluorine vs. Chlorine: The 3-chloro analog () exhibits RORγ inhibition (IC₅₀ < 15 μmol/L), while the 2,4-difluoro-sulfonamide derivative () shows enhanced potency (IC₅₀ < 1 μmol/L). Fluorine's electronegativity and smaller size may improve target binding compared to chlorine . Sulfonamide vs. Carboximidamide: Sulfonamide-linked compounds (e.g., ) are associated with nuclear receptor modulation (RORγ), whereas carboximidamide derivatives () target enzymatic activity (NOS), highlighting scaffold-dependent target selectivity .
In contrast, the cyanoethyl group in facilitates electrochemical applications rather than biological targeting .
Synthetic Accessibility :
- The sulfonylation step (common in , and 12) is critical for introducing the 4-fluorophenylsulfonyl group, often achieved via Friedel-Crafts or nucleophilic substitution reactions. Thiophene-carboximidamide derivatives () require multi-step imine formation and reduction .
Q & A
Q. What are the key structural features influencing the reactivity and biological activity of this compound?
The compound contains a tetrahydroquinoline core modified with fluorinated benzamide and sulfonyl groups. The fluorine atoms enhance electronegativity and metabolic stability, while the sulfonyl group facilitates hydrogen bonding with biological targets. The tetrahydroquinoline scaffold contributes to conformational flexibility, critical for target binding . Methodological Insight: Use X-ray crystallography (if available) or DFT calculations to map electrostatic potentials and identify pharmacophoric regions.
Q. What synthetic routes are reported for analogous tetrahydroquinoline-based sulfonamide-benzamide compounds?
Synthesis typically involves:
- Step 1 : Sulfonylation of the tetrahydroquinoline nitrogen using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF, 0–5°C) .
- Step 2 : Benzamide coupling via EDC/HOBt-mediated acylation of the 6-amino group with 2-fluorobenzoic acid . Key Parameters: Control reaction temperature (<10°C during sulfonylation) and use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
Q. How is purity and structural integrity validated during synthesis?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) .
- Spectroscopy : ¹⁹F NMR to verify fluorine incorporation; HRMS for molecular weight confirmation .
Advanced Research Questions
Q. How can contradictory IC₅₀ values for RORγ inverse agonism in structurally similar compounds be resolved?
Evidence from related RORγ inhibitors (e.g., SR1078, IC₅₀ = 1–3 μM; ML209, IC₅₀ = 51 nM) suggests fluorination patterns and sulfonyl group positioning critically affect potency . Methodology:
Q. How do solvent polarity and pH affect the stability of the sulfonamide group?
- Polar solvents (e.g., ethanol) stabilize the sulfonamide via hydrogen bonding but may promote hydrolysis at pH > 7.
- Non-polar solvents (e.g., toluene) reduce degradation but limit solubility. Experimental Design: Conduct accelerated stability studies (40°C/75% RH) across pH 5–9 and analyze degradation products via LC-MS .
Q. What in vitro assays are suitable for evaluating target selectivity against related nuclear receptors (e.g., RORα vs. RORγ)?
- TR-FRET Assays : Use ligand-binding domain (LBD) constructs of RORα and RORγ with coactivator peptides.
- Data Interpretation : Compare EC₅₀ shifts; a >10-fold selectivity for RORγ indicates minimal off-target effects .
Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

